molecular formula C7H7F2N B046249 3-(Difluoromethyl)aniline CAS No. 368-99-0

3-(Difluoromethyl)aniline

Cat. No. B046249
CAS RN: 368-99-0
M. Wt: 143.13 g/mol
InChI Key: IDFPXKDJNDYDKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-(Difluoromethyl)aniline involves catalytic C-H activation and subsequent modifications. For instance, an efficient synthesis route involves copper/B2pin2-catalyzed difluoroacetylation of aniline followed by intramolecular amidation, leading to 3,3-difluoro-2-oxindole derivatives from primary, secondary, or tertiary anilines (Ke & Song, 2017). Another method involves silver(I)-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluorodiazoethane, showing different reaction pathways based on the substrate used (Luo et al., 2015).

Molecular Structure Analysis

Spectroscopic and quantum chemical studies provide insights into the structural and electronic properties of 3-(Difluoromethyl)aniline. Investigations using FTIR, FT-Raman, and NMR techniques have revealed detailed vibrational, structural, and electronic information. These studies highlight the impact of the difluoromethyl group on the aniline's properties (Arjunan, Rani, & Mohan, 2011).

Chemical Reactions and Properties

Chemical reactions involving 3-(Difluoromethyl)aniline derivatives are diverse. For example, visible-light-promoted reactions have been utilized to achieve ortho-trifluoromethylation of aniline derivatives, demonstrating the reactivity and potential utility of these compounds in synthetic chemistry (Tian et al., 2019).

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and stability, of 3-(Difluoromethyl)aniline derivatives, can be influenced significantly by the presence of the difluoromethyl group. Although specific data on 3-(Difluoromethyl)aniline might not be directly available, comparative studies on similar compounds provide valuable insights into how such substitutions impact the physical characteristics.

Chemical Properties Analysis

The chemical properties of 3-(Difluoromethyl)aniline include its reactivity towards nucleophiles, electrophiles, and its participation in various organic reactions. The presence of the difluoromethyl group affects its electron density and hence its reactivity patterns. Studies such as the visible-light-promoted radical C-H trifluoromethylation highlight the compound's utility and diverse reactivity in organic synthesis (Xie et al., 2014).

Scientific Research Applications

  • Chemical Synthesis and Technological Applications : 3-(3-nitrophenylsulfonyl)aniline, a derivative of aniline, aids in understanding the mechanisms and intermediates of polynitro aromatic compound reduction. This knowledge can lead to the design of new partial reduction products for technological applications (Li et al., 2011).

  • Drug Design : Difluoromethyl groups, similar to those in 3-(Difluoromethyl)aniline, can act as hydrogen bond donors. This property is crucial in the rational design of drugs containing this moiety (Zafrani et al., 2017).

  • Synthesis of Pharmaceutical Compounds : Copper/B2pin2-catalyzed difluoroacetylation of anilines, which can include 3-(Difluoromethyl)aniline, facilitates the efficient synthesis of 3,3-difluoro-2-oxindole derivatives. This process enables the synthesis of compound A, a potent EP3 receptor antagonist, in a more streamlined manner (Ke & Song, 2017).

  • Visible-Light Mediated Chemical Reactions : The use of visible light in the ortho-C-H trifluoromethylation of aniline derivatives, including possibly 3-(Difluoromethyl)aniline, allows access to elusive trifluoromethyl lactams. This process involves a copper/photoredox dual catalytic mechanism (Tian et al., 2019).

  • Drug Discovery and Development : Visible-light-induced photoredox difluoromethylation-amidation can efficiently synthesize difluorooxindoles from free anilines. This method offers potential in drug discovery and development applications (Yu et al., 2017).

  • Environmental Applications : Delftia sp. AN3, an extremely aniline-tolerant bacterial strain, can efficiently degrade aniline at temperatures up to 30°C and pH 7.0. This finding could benefit municipal wastewater treatment plants where aniline derivatives might be present (Liu et al., 2002).

  • Sensor Technology : A study on poly(aniline) as an active sensing element in potentiometric sensors demonstrates its potential in the nonenzymatic detection of glucose. This application capitalizes on the inductive effect of reactive substituents on poly(aniline)'s pH-dependent properties (Shoji & Freund, 2001).

Safety And Hazards

3-(Difluoromethyl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(difluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-7(9)5-2-1-3-6(10)4-5/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFPXKDJNDYDKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634216
Record name 3-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethyl)aniline

CAS RN

368-99-0
Record name 3-(Difluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described in step-2 of Intermediate-28 by using 1-(difluoromethyl)-3-nitrobenzene (1.0 g, 5.0 mmol), Iron powder (3.0 g, 15.0 mmol), conc. HCl (5 mL) and methanol (20 mL) to afford 0.700 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 5.36 (br s, 2H), 6.62-6.82 (m, 4H), 7.11 (t, J=7.8 Hz, 1H); MS (m/z): 144.05 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

100 mg of Fe was added intio 3 ml of acetic acid and refluxed for 15 minutes. After lowering the temperature into room temperature, the mixture was added with 1-(difluoromethyl)-3-nitrobenzene (0.2 g, 1.15 mmol) and refluxed again for 1 hour. After addition of 20 ml ethyl acetate, impurities were removed using cellite and the organic layer was concentrated under vacuum. After column chromatography (ethylacetate/n-hexane, 1/15), the title compound (0.16 g, 50%) was obtained.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethyl)aniline
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3-(Difluoromethyl)aniline
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3-(Difluoromethyl)aniline
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3-(Difluoromethyl)aniline
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3-(Difluoromethyl)aniline

Citations

For This Compound
7
Citations
CRM Asquith, GJ Tizzard - Molbank, 2020 - mdpi.com
A routine synthesis was performed to furnish the title compound which incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor …
Number of citations: 1 www.mdpi.com
D Matiadis, E Halevas - Molbank, 2021 - mdpi.com
Nitrogen constitutes one of the most crucial elements in synthetic compounds, both in organic and in coordination chemistry. After all, urea is considered to be the first synthetic organic …
Number of citations: 2 www.mdpi.com
N Hwang, S Wu, H Ban, H Luo, J Ma, J Cheng… - European Journal of …, 2023 - Elsevier
A key step of hepatitis B virus (HBV) replication is the selective packaging of pregenomic RNA (pgRNA) by core protein (Cp) dimers, forming a nucleocapsid where the reverse …
Number of citations: 3 www.sciencedirect.com
H Xu, G Maga, F Focher, ER Smith… - Journal of medicinal …, 1995 - ACS Publications
Two series of selective inhibitors of herpes simplex virus types 1 and 2 (HSV1, 2) thymidine kinases (TK) havebeen developed as potential treatment of recurrent virus infections. Among …
Number of citations: 52 pubs.acs.org
JR Patterson, AP Graves, P Stoy… - Journal of Medicinal …, 2021 - ACS Publications
A series of diarylurea inhibitors of the cardiac-specific kinase TNNI3K were developed to elucidate the biological function of TNNI3K and evaluate TNNI3K as a therapeutic target for the …
Number of citations: 6 pubs.acs.org
JM Arencibia, N Brindani, S Franco-Ulloa… - Journal of Medicinal …, 2020 - ACS Publications
We previously reported a first set of hybrid topoisomerase II (topoII) poisons whose chemical core merges key pharmacophoric elements of etoposide and merbarone, which are two well…
Number of citations: 17 pubs.acs.org
GE Wright - Journal of Medicinal Chemistry, 1995 - academia.edu
Two series of selective inhibitors of herpes simplex virus types 1 and 2 (HSV1, 2) thymidine kinases (TK) have been developed as potential treatment of recurrent virus infections. …
Number of citations: 2 www.academia.edu

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